molecular formula C15H18N4O3 B2653033 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034237-84-6

3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2653033
CAS No.: 2034237-84-6
M. Wt: 302.334
InChI Key: VETLVCZLNJCDDC-UHFFFAOYSA-N
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Description

3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique combination of a furan ring, a pyrazine ring, and an oxan-4-yl group

Preparation Methods

The synthesis of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the furan ring:

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea include other pyrazine derivatives and furan-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    Pyrazinamide: A well-known pyrazine derivative used as an anti-tubercular agent.

    Furfurylamine: A furan derivative with applications in organic synthesis.

The uniqueness of this compound lies in its combined structural features, which may confer distinct properties and applications compared to its individual components.

Properties

IUPAC Name

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(19-12-2-7-21-8-3-12)18-9-13-14(17-5-4-16-13)11-1-6-22-10-11/h1,4-6,10,12H,2-3,7-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETLVCZLNJCDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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